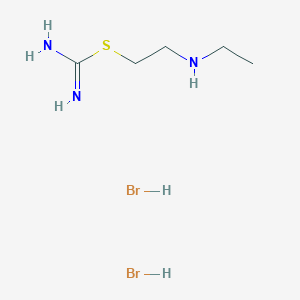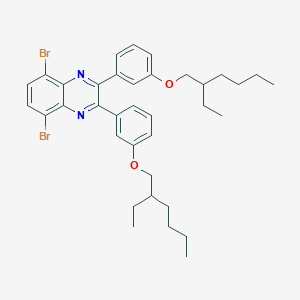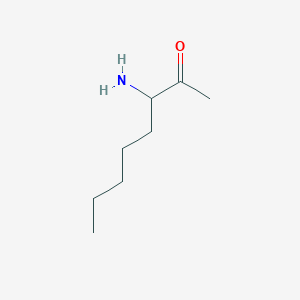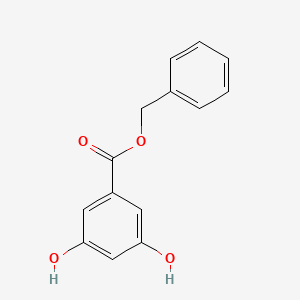
3,5-Dihydroxybenzoic acid phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxybenzoic acid phenylmethyl ester is an organic compound that belongs to the class of hydroxybenzoic acids It is a derivative of 3,5-dihydroxybenzoic acid, where the carboxyl group is esterified with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxybenzoic acid phenylmethyl ester typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3,5-Dihydroxybenzoic acid+Benzyl alcoholAcid catalyst3,5-Dihydroxybenzoic acid phenylmethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 3,5-dihydroxybenzoic acid phenylmethyl ester can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Dihydroxybenzoic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-dihydroxybenzoic acid phenylmethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ester group can undergo hydrolysis, releasing 3,5-dihydroxybenzoic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
- 3,4-Dihydroxybenzoic acid phenylmethyl ester
- 3,5-Dimethoxybenzoic acid phenylmethyl ester
- 3,5-Dihydroxybenzoic acid methyl ester
Comparison: 3,5-Dihydroxybenzoic acid phenylmethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
benzyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
Clave InChI |
BYFNNXDSSRJGDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


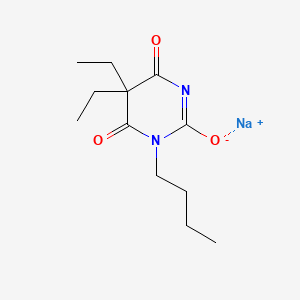
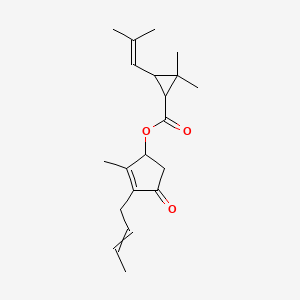
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
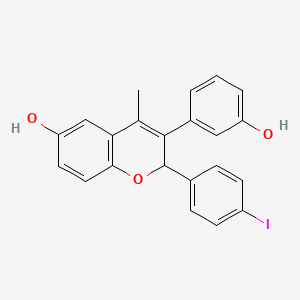
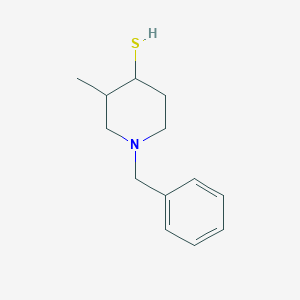
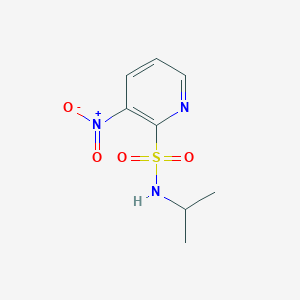
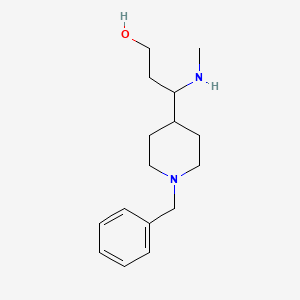
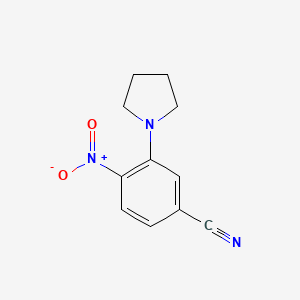
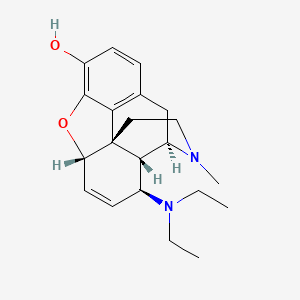
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
